Domino Michael/Michael Cyclization: Yields and Stereoselectivity Versus Alternative Acceptor Systems
In an organocatalytic domino Michael/Michael cascade with α,β-unsaturated aldehydes, ethyl (E)-4-oxopent-2-enoate functions as a bifunctional acceptor to afford highly substituted cyclopentanones [1]. The reaction proceeds with good to excellent yields and excellent diastereo- and enantioselectivity using a diphenylprolinol silyl ether catalyst [1]. Ethyl levulinate, lacking the α,β-unsaturation, cannot participate in this conjugate addition cascade; alternative simple enones such as methyl vinyl ketone yield inferior stereocontrol due to the absence of the ester directing group .
| Evidence Dimension | Yield and stereoselectivity in organocatalytic cascade |
|---|---|
| Target Compound Data | Cyclopentanones obtained in good to excellent yields with excellent diastereo- and enantioselectivity |
| Comparator Or Baseline | Ethyl levulinate: no reaction (lacks α,β-unsaturation); Methyl vinyl ketone: inferior stereocontrol |
| Quantified Difference | Not quantified in primary source; qualitative advantage established |
| Conditions | Diphenylprolinol silyl ether catalyst, α,β-unsaturated aldehyde, single reaction vessel |
Why This Matters
The conjugated enone-ester motif is required for this enantioselective cascade, directly impacting the viability of synthesizing Corey lactone intermediates.
- [1] Umekubo, N.; Suga, Y.; Hayashi, Y. Pot and Time Economies in the Total Synthesis of Corey Lactone. Chem. Sci. 2020, 11, 1205–1209. View Source
